molecular formula C12H18N2O B3284724 3-((1-Methylpiperidin-4-yl)oxy)aniline CAS No. 790667-66-2

3-((1-Methylpiperidin-4-yl)oxy)aniline

Cat. No. B3284724
M. Wt: 206.28 g/mol
InChI Key: KEMAETWBRDLVRA-UHFFFAOYSA-N
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Patent
US08541429B2

Procedure details

A solution of N-[3-(1-Methyl-piperidin-4-yloxy)-phenyl]-acetamide (2.604 g) in absolute ethanol (40 mL) was treated with 37% hydrochloric acid and the solution was heated to reflux for 3 hours.
Name
N-[3-(1-Methyl-piperidin-4-yloxy)-phenyl]-acetamide
Quantity
2.604 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[C:11]([NH:15]C(=O)C)[CH:12]=[CH:13][CH:14]=2)[CH2:4][CH2:3]1.Cl>C(O)C>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([O:8][C:9]2[CH:10]=[C:11]([NH2:15])[CH:12]=[CH:13][CH:14]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
N-[3-(1-Methyl-piperidin-4-yloxy)-phenyl]-acetamide
Quantity
2.604 g
Type
reactant
Smiles
CN1CCC(CC1)OC=1C=C(C=CC1)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
Smiles
CN1CCC(CC1)OC=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.